3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid
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Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3ClF4O3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and trifluoromethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid typically involves the introduction of chloro, fluoro, and trifluoromethoxy groups onto a benzoic acid scaffold. One common method includes the use of halogenation reactions followed by nucleophilic substitution. For instance, starting from a suitable benzoic acid derivative, chlorination and fluorination can be achieved using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethoxy can influence its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison: Compared to similar compounds, 3-Chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O3/c9-5-2-3(16-8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCOYDVDIFTUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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